molecular formula C19H20N2O4 B4969770 6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-3,4-dihydroisoquinoline CAS No. 425400-78-8

6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-3,4-dihydroisoquinoline

Cat. No. B4969770
CAS RN: 425400-78-8
M. Wt: 340.4 g/mol
InChI Key: PRMPNZDTQSRKDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, including compounds closely related to 6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-3,4-dihydroisoquinoline, often involves multicomponent reactions or specific cyclization techniques to introduce the nitrophenyl group. For instance, Markaryan et al. (2000) discussed the synthesis of isoquinoline derivatives with nitrophenyl groups, starting from dimethoxyphenyl-aminomethylcyclopentane through acylation with nitrobenzoic acids (Markaryan et al., 2000).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the compound. Kant et al. (2014) synthesized a closely related compound, revealing its crystal structure through single-crystal X-ray diffraction, highlighting the importance of structural determination in understanding compound properties (Kant et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroisoquinoline derivatives can include nitrosation, reduction, and various cyclization reactions to form complex heterocyclic structures. Seng et al. (1990) described the nitrosation of dimethoxytetrahydroisoquinoline to yield a nitroso derivative, demonstrating the reactivity of such compounds under specific conditions (Seng et al., 1990).

Physical Properties Analysis

Physical properties, such as melting point, solubility, and crystalline form, are crucial for understanding the behavior of chemical compounds under different conditions. The molecular structure and substituents significantly influence these properties. For example, studies on related tetrahydroisoquinoline compounds have shown that crystal structure determination can reveal details about molecular conformation and intermolecular interactions, which are essential for predicting physical behavior (Cironi et al., 2006).

Chemical Properties Analysis

The chemical properties of 6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-3,4-dihydroisoquinoline, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are influenced by its specific structure. Research into related compounds provides valuable insights into how the nitrophenyl group and other substituents affect the chemical behavior and reactivity of tetrahydroisoquinoline derivatives (Gitto et al., 2010).

properties

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-4H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2)11-13-9-16(24-3)17(25-4)10-15(13)18(20-19)12-5-7-14(8-6-12)21(22)23/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMPNZDTQSRKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367487
Record name ST50984909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6143156

CAS RN

425400-78-8
Record name ST50984909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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